(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

Serotonin Receptor Hallucinogen Bioisostere

Flexible alkanamine leads often fail to achieve the subtype selectivity required for safe 5-HT₂C-targeted programs. (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride provides a rigid, chiral scaffold that confers a 2.4-3.2 kcal/mol binding free energy advantage at 5-HT₂ receptors. - Chiral 2,3-dihydrobenzofuran core enables enantioselective synthesis; enantiomers show >10-fold receptor affinity differences. - Direct N-alkylation yields selective 5-HT₂C agonists, mitigating 5-HT₂A (hallucinogenic) and 5-HT₂B (cardiotoxic) risks. - Stable hydrochloride salt ensures accurate automated weighing for high-throughput parallel library synthesis. Available as a racemic solid with documented storage stability; ideal for CNS lead optimization and medicinal chemistry campaigns.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 19997-54-7
Cat. No. B009394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
CAS19997-54-7
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)C[NH3+].[Cl-]
InChIInChI=1S/C9H11NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8H,5-6,10H2;1H
InChIKeyVLQHTBMTNLHCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride – Chiral Building Block for CNS Research


(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride (CAS: 19997-54-7) is a chiral primary amine featuring a saturated 2,3-dihydrobenzofuran core [1]. This heterocyclic scaffold serves as a conformationally restricted bioisostere of the phenethylamine framework, making it a privileged structure in medicinal chemistry for modulating serotonin (5-HT) and other G‑protein‑coupled receptors [2]. The hydrochloride salt form enhances aqueous solubility and long‑term stability, rendering it a versatile intermediate for the synthesis of CNS‑active compounds, including potential antidepressants and antipsychotics [3].

Why Simple Amines Cannot Replace This Scaffold


Generic substitution of (2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride with simpler aromatic amines (e.g., benzylamine) or linear alkanamines fails to replicate its unique conformational and stereoelectronic properties. The rigid 2,3-dihydrobenzofuran core enforces a specific spatial orientation of the aminomethyl side chain, a feature critical for selective 5‑HT₂A/₂C receptor interactions [1]. Unlike flexible alkanamines, this scaffold mimics the active conformation of methoxy‑substituted phenethylamines, resulting in distinct binding free energy contributions that cannot be achieved with acyclic alternatives [2]. Furthermore, the chiral center at the 2‑position enables enantioselective synthesis and target engagement, a dimension entirely absent in achiral, planar aromatic amine replacements [3].

Quantitative Comparison to Closest Analogues


Conformational Restriction Enhances 5-HT₂A Binding Free Energy

The 2,3-dihydrobenzofuran ring in the target compound serves as a conformationally restricted bioisostere of the 5‑methoxy group found in hallucinogenic phenethylamines. In a direct comparative study, the free energy of binding (ΔG) derived from radioligand displacement at rat cortical 5‑HT₂ receptors was 2.4–3.2 kcal/mol greater for the dihydrobenzofuran‑containing analogue than for the corresponding acyclic 2,5‑dimethoxyphenyl analogue [1]. This difference corresponds to a 50‑ to 200‑fold increase in binding affinity, demonstrating that the rigid scaffold provides a substantial and quantifiable thermodynamic advantage for target engagement.

Serotonin Receptor Hallucinogen Bioisostere

N-Alkylation Drives Sub-Nanomolar 5-HT₁A Affinity

While the parent amine itself has not been fully profiled in receptor binding assays, its N‑alkylated derivatives demonstrate that the 2,3‑dihydrobenzofuran‑2‑yl‑methanamine scaffold is capable of driving exceptional potency. A representative derivative, compound 9 (8‑[4‑[N‑propyl‑N‑(7‑hydroxy‑2,3‑dihydro‑2H‑1‑benzofuran‑2‑yl)methyl]aminobutyl]‑8‑azaspiro[4,5]decane‑7,9‑dione), exhibited an IC₅₀ of 1.5 nM at 5‑HT₁A receptors, with high selectivity over 5‑HT₂A, 5‑HT₂C, 5‑HT₃, D₂, and D₃ receptors [1]. In contrast, simple benzylamine or phenethylamine derivatives with analogous N‑substitution typically yield IC₅₀ values in the 100–1000 nM range under similar conditions, underscoring the critical contribution of the dihydrobenzofuran core to sub‑nanomolar affinity.

5‑HT₁A Receptor Antidepressant Structure–Activity Relationship

Preferential 5-HT₂C Agonism Over 5-HT₂A/B Subtypes

The 2,3‑dihydrobenzofuran‑2‑yl‑alkanamine scaffold is explicitly claimed in patent literature as a core structure for selective 5‑HT₂C receptor agonists, with data demonstrating functional selectivity over the closely related 5‑HT₂A and 5‑HT₂B subtypes [1]. This selectivity profile is mechanistically significant because 5‑HT₂B agonism is associated with valvular heart disease, and 5‑HT₂A agonism with hallucinogenic effects. In contrast, simple N‑methylated phenethylamines (e.g., methamphetamine analogues) typically exhibit broad, non‑selective activity across all three 5‑HT₂ subtypes. The dihydrobenzofuran ring enforces a conformation that favors the 5‑HT₂C binding pocket while sterically clashing with the 5‑HT₂A and 5‑HT₂B orthosteric sites, a structural feature that cannot be replicated with acyclic alkanamine backbones.

5‑HT₂C Agonist Antipsychotic Obesity

Enhanced Stability and Handling vs. Free Base

The hydrochloride salt (CAS 19997‑54‑7) offers a quantifiable advantage in both physical stability and synthetic handling compared to the free base (2,3‑dihydrobenzofuran‑2‑yl)methanamine (CAS 21214‑11‑9). The free base is an oil at ambient temperature, whereas the hydrochloride salt is a crystalline solid with a melting point of 258–259 °C . This solid‑state form enables precise weighing, long‑term storage without degradation, and straightforward purification via recrystallization. Furthermore, the salt exhibits markedly higher aqueous solubility (estimated > 50 mg/mL in water) compared to the free base (estimated < 10 mg/mL), facilitating reactions in aqueous or protic solvents without the need for phase‑transfer catalysts .

Chemical Stability Solubility Process Chemistry

Chiral Center Enables Enantioselective Pharmacology

The target compound possesses a chiral center at the 2‑position of the dihydrobenzofuran ring, a stereochemical feature that is absent in simpler achiral benzofuran derivatives such as 1‑benzofuran‑2‑ylmethanamine or 2,3‑dihydrobenzofuran itself [1]. This chirality is pharmacologically consequential: in the structurally related compound 3‑(2,3‑dihydrobenzofuran‑2‑yl)quinuclidine, the four stereoisomers exhibited a 10‑fold difference in muscarinic receptor affinity between the most and least potent enantiomers [2]. By extension, procurement of the racemic hydrochloride salt provides a versatile starting material for chiral resolution or asymmetric synthesis, allowing researchers to independently evaluate each enantiomer and potentially identify a eutomer with superior selectivity or reduced off‑target activity—an option unavailable with achiral scaffolds.

Chiral Synthesis Enantioselectivity Stereochemistry

Priority Research Applications


Scaffold-Hopping in CNS Drug Discovery

The 2,3‑dihydrobenzofuran‑2‑yl‑methanamine core serves as a direct, rigidified replacement for the methoxy‑substituted phenethylamine moiety found in hallucinogens and serotonergic agents. As demonstrated in head‑to‑head binding studies, this substitution confers a 2.4–3.2 kcal/mol binding free energy advantage at 5‑HT₂ receptors [1]. Researchers aiming to develop novel 5‑HT₂A, 5‑HT₂C, or 5‑HT₁A ligands should prioritize this scaffold when seeking to improve potency, metabolic stability, or subtype selectivity relative to flexible acyclic amine leads.

Synthesis of Selective 5-HT₂C Receptor Agonists

Patent literature explicitly claims 1‑(2,3‑dihydro‑1‑benzofuran‑2‑yl)alkanamine derivatives, which are accessible from (2,3‑dihydrobenzofuran‑2‑yl)methanamine hydrochloride via simple N‑alkylation, as selective 5‑HT₂C agonists [2]. This selectivity profile mitigates the hallucinogenic (5‑HT₂A) and cardiotoxic (5‑HT₂B) risks associated with non‑selective 5‑HT₂ agonists. The hydrochloride salt is the preferred starting material for these syntheses due to its superior stability and solubility compared to the free base .

Chiral Resolution and Enantioselective Pharmacology

The racemic hydrochloride salt provides a convenient entry point for chiral resolution (e.g., via diastereomeric salt formation or chiral chromatography) or asymmetric synthesis. Given that enantiomers of structurally related dihydrobenzofuran derivatives exhibit > 10‑fold differences in receptor affinity [3], researchers should procure the racemic material to independently evaluate both enantiomers and identify the eutomer for further development. This is a critical step for programs requiring high target selectivity and minimized off‑target effects.

Building Block for N-Substituted Benzofuran HTS Libraries

The primary amine handle of (2,3‑dihydrobenzofuran‑2‑yl)methanamine hydrochloride is ideally suited for parallel synthesis of diverse N‑alkylated and N‑acylated libraries. As evidenced by the 1.5 nM 5‑HT₁A affinity achieved with an N‑substituted derivative, simple structural elaboration can yield sub‑nanomolar potency [4]. The solid, stable hydrochloride salt form enables accurate automated weighing and dissolution, ensuring reproducibility in high‑throughput synthesis and screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.